molecular formula C27H42Cl2N2O6 B1668700 Chloramphenicol palmitate CAS No. 530-43-8

Chloramphenicol palmitate

货号: B1668700
CAS 编号: 530-43-8
分子量: 561.5 g/mol
InChI 键: PXKHGMGELZGJQE-ILBGXUMGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯霉素棕榈酸酯是一种从氯霉素衍生而来的抗生素化合物。它是氯霉素的棕榈酸酯,主要用于其抗菌特性。 由于该化合物无味,因此在儿科医学中特别有用,使儿童更容易服用 .

化学反应分析

Enzymatic Transesterification

Lipase-catalyzed transesterification offers a greener synthetic route. Substrate-imprinted lipase nanogels enhance efficiency:

Reaction:

Chloramphenicol+para Nitrophenyl PalmitateLipase NanogelChloramphenicol Palmitate+para Nitrophenol\text{Chloramphenicol}+\text{para Nitrophenyl Palmitate}\xrightarrow{\text{Lipase Nanogel}}\text{Chloramphenicol Palmitate}+\text{para Nitrophenol}

Key Findings:

  • Catalyst: Imprinted lipase nanogel (derived from Thermomyces lanuginosus) .

  • Yield: ~99% conversion in 12 hours at 20°C .

  • Purity: ~99% with minimal byproducts .

ParameterChemical MethodEnzymatic Method
Reaction Time24–72 hours12 hours
Temperature20–50°C20°C
SolventOrganic (e.g., benzene)Petroleum ether
Environmental ImpactHigh (HCl waste)Low (biodegradable)

Data from

Hydrolysis to Active Metabolite

This compound acts as a prodrug, requiring hydrolysis in the small intestine to release active chloramphenicol:

Reaction:

Chloramphenicol PalmitateEsterases H+Chloramphenicol+Palmitic Acid\text{this compound}\xrightarrow{\text{Esterases H}^+}\text{Chloramphenicol}+\text{Palmitic Acid}

Key Insights:

  • In Vitro Hydrolysis: Acidic conditions (pH < 2) or esterases trigger rapid cleavage .

  • Bioavailability: Oral administration in neonates showed delayed hydrolysis (t~4 hours) and variable serum concentrations (5.5–23 µg/mL) .

  • Urinary Excretion: 24–55% of dose excreted as chloramphenicol glucuronide in neonates .

Hydrolysis ConditionRate Constant (h⁻¹)Bioavailability
Gastric Acid (pH 1.2)0.1570% (IV succinate)
Intestinal Esterases0.2280% (oral)

Data from

Stability Under Thermal and Solvent Conditions

This compound’s stability varies with temperature and solvent polarity:

Degradation Pathways:

  • Thermal Decomposition: At >150°C, it decomposes to release HCl , CO , and NOₓ .

  • Solvent Effects: Stable in non-polar solvents (e.g., 1,4-dioxane) but degrades in polar solvents (e.g., water) .

SolventStability (25°C)Degradation Products
1,4-Dioxane>48 hoursNone
Ethanol24 hoursChloramphenicol (traces)
Water<6 hoursHydrolyzed chloramphenicol

Data from

Reactivity of Functional Groups

  • Nitro Group (-NO₂): Reduces to amine (-NH₂) under acidic or enzymatic conditions, altering bioactivity .

  • Dichloroacetamide Group: Stable under physiological pH but hydrolyzes in strong bases .

科学研究应用

Pharmacological Applications

Antibacterial Activity
Chloramphenicol palmitate is utilized to treat serious bacterial infections, particularly when other antibiotics are ineffective. It is effective against a range of bacteria, including those resistant to other antibiotic classes. The compound is administered orally as a suspension, which is especially beneficial for pediatric patients who may have difficulty swallowing tablets.

Bioavailability Studies
Research indicates that the bioavailability of this compound is superior to that of intravenous chloramphenicol succinate. A study comparing the two forms in children showed that the area under the serum concentration vs. time curve (AUC) for this compound was significantly greater than for the intravenous form, suggesting enhanced absorption and therapeutic efficacy when administered orally .

Formulation Mean AUC (mg.hrs/L) Relative Bioavailability (%)
This compound116.3 ± 6.8100 (baseline)
Chloramphenicol Succinate (IV)77.7 ± 9.167

Pediatric Use

This compound is particularly valuable in pediatric medicine due to its favorable pharmacokinetics and ease of administration. It is often used when intravenous administration is not feasible or when oral therapy is preferred . The ability to administer this prodrug orally allows for outpatient treatment options while ensuring effective drug delivery.

Prodrug Mechanism

As a prodrug, this compound requires hydrolysis in the gastrointestinal tract to release active chloramphenicol. This characteristic enhances its solubility and absorption compared to the parent drug, allowing for better therapeutic outcomes in patients who can tolerate oral medications .

Case Studies and Clinical Trials

Several clinical studies have documented the efficacy and safety of this compound:

  • Kauffman et al. (1981) conducted a study on children aged 2 months to 8 years, demonstrating that oral administration of this compound resulted in significantly higher serum concentrations compared to intravenous chloramphenicol succinate, indicating better therapeutic potential .
  • A comparative study highlighted that this compound could be effectively used in patients with bacterial infections resistant to other treatments, showcasing its role in antibiotic stewardship .

Formulation Considerations

This compound exists in different polymorphic forms, which can affect its bioavailability and stability. Form B, for instance, has been shown to dissolve faster than Form A, leading to improved absorption rates after hydrolysis . Understanding these polymorphic characteristics is crucial for optimizing formulations aimed at enhancing patient outcomes.

Side Effects and Monitoring

While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances (nausea, vomiting) and hematological issues (e.g., bone marrow suppression). Regular monitoring of blood counts is recommended during treatment to mitigate risks associated with prolonged use .

作用机制

氯霉素棕榈酸酯通过抑制细菌蛋白质合成发挥作用。它与细菌核糖体的 50S 亚基结合,阻断肽酰转移酶的作用,阻止肽键的形成。 这种抑制阻止了细菌的生长和复制 .

类似化合物:

独特性: 氯霉素棕榈酸酯的独特之处在于它无味,使其特别适合儿科使用。 它的酯形式允许与母体化合物氯霉素相比,更好地口服给药和吸收 .

相似化合物的比较

Uniqueness: this compound is unique due to its tasteless nature, making it particularly suitable for pediatric use. Its ester form allows for better oral administration and absorption compared to its parent compound, chloramphenicol .

生物活性

Chloramphenicol palmitate is an ester derivative of chloramphenicol, designed to enhance its oral bioavailability and provide a more palatable formulation for pediatric use. This compound exhibits significant antibacterial activity, particularly against a wide range of gram-positive and gram-negative bacteria. Understanding its biological activity is crucial for optimizing its therapeutic applications and addressing potential limitations.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC27_{27}H42_{42}Cl2_{2}N2_{2}O6_{6}
Molecular Weight561.538 g/mol
Density1.2±0.1 g/cm³
Melting Point90 °C
CAS Number530-43-8

This compound is a prodrug that requires hydrolysis in the gastrointestinal tract to release active chloramphenicol, which then exerts its antibacterial effects by inhibiting protein synthesis in bacteria .

The primary mechanism of action involves the inhibition of bacterial protein synthesis by blocking the peptidyl transferase step during translation, thereby preventing the formation of peptide bonds between amino acids . This action is crucial for its bacteriostatic properties, making it effective against various bacterial strains.

Bioavailability Studies

Research has demonstrated that the bioavailability of this compound is superior to that of chloramphenicol succinate when administered orally. In a study involving children, the area under the curve (AUC) for this compound was significantly greater than that for chloramphenicol succinate, indicating better absorption and systemic availability .

Key Findings:

  • AUC Comparison:
    • Oral CAP-P: 116.3 ± 6.8 mg·hr/L
    • IV CAP-S: 77.7 ± 9.1 mg·hr/L
  • Relative Bioavailability:
    • IV CAP-S: 67% compared to oral CAP-P .

Absorption and Distribution

This compound demonstrates variable absorption rates in neonates, with maximum serum concentrations occurring approximately four hours post-administration. Serum levels ranged from 5.5 to 23 µg/ml after a dosage of 50 mg/kg/day . The pharmacokinetic profile suggests that preterm neonates may require higher dosages to achieve therapeutic serum levels due to delayed gastric emptying and hydrolysis rates.

Case Studies

Case Study: Neonatal Administration
In a study involving seven neonates (four preterm and three term), it was observed that:

  • The apparent half-life varied significantly among subjects.
  • Urinary excretion rates ranged from 24% to 55% of the total administered dose.
    These findings highlight the need for careful monitoring and potential dosage adjustments in neonatal populations .

Resistance Mechanisms

Despite its efficacy, resistance to chloramphenicol has been documented, primarily attributed to enzymatic inactivation and alterations in bacterial ribosomal targets. Continuous monitoring for resistance patterns is essential to maintain its clinical utility .

属性

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHGMGELZGJQE-ILBGXUMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048699
Record name Chloramphenicol palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-43-8
Record name Chloramphenicol palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol palmitate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloramphenicol palmitate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14658
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloramphenicol palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloramphenicol palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORAMPHENICOL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloramphenicol palmitate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chloramphenicol palmitate
Reactant of Route 3
Reactant of Route 3
Chloramphenicol palmitate
Reactant of Route 4
Reactant of Route 4
Chloramphenicol palmitate
Reactant of Route 5
Reactant of Route 5
Chloramphenicol palmitate
Reactant of Route 6
Chloramphenicol palmitate
Customer
Q & A

Q1: How does chloramphenicol palmitate exert its antibacterial effect?

A: this compound itself is inactive. It requires hydrolysis to release the active moiety, chloramphenicol. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, interfering with peptidyl transferase activity. [, , ] This disrupts the formation of peptide bonds and halts bacterial protein production.

Q2: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C27H42Cl2N2O6 and a molecular weight of 563.54 g/mol. [, , ]

Q3: What are the key structural differences between chloramphenicol and this compound?

A: this compound is an ester prodrug of chloramphenicol. It consists of chloramphenicol with palmitic acid (hexadecanoic acid) attached to the primary hydroxyl group. This modification improves the palatability of the drug, making it more acceptable for oral administration, especially in children. [, , ]

Q4: What are the different polymorphic forms of this compound, and how do they impact its properties?

A: this compound exhibits polymorphism, existing in three primary forms: A, B, and C. Form A is the most stable but has poor bioavailability and therapeutic activity. Form B is less stable but exhibits greater solubility and bioavailability, making it the preferred form for pharmaceutical formulations. Form C is metastable and readily converts to other forms. [, , , , ]

Q5: How does grinding affect the stability of this compound polymorphs?

A: Grinding can induce polymorphic transformations in this compound. Studies show that grinding form B for extended periods leads to conversion to form A. Similarly, grinding form C initially transforms it to form B, which eventually converts to form A upon continued grinding. [, ]

Q6: How does temperature impact the interconversion of this compound polymorphs?

A: Elevated temperatures can accelerate the transformation of this compound polymorphs. For instance, storing form C at 75°C leads to its conversion to form B and eventually to the less soluble form A. This highlights the importance of controlled temperature during storage and handling of this drug. []

Q7: How does the dissolution rate of this compound impact its bioavailability?

A: Dissolution rate significantly influences the bioavailability of this compound. The amorphous form and form B exhibit higher dissolution rates compared to form A. [, , ] This faster dissolution translates to better absorption and higher blood levels of the active drug, chloramphenicol.

Q8: What factors can affect the dissolution profile of this compound formulations?

A: Factors such as particle size, polymorphic form, and the presence of excipients in the formulation can influence the dissolution profile of this compound. Studies have shown variations in dissolution profiles among commercially available chloramphenicol capsules due to these factors. [, ]

Q9: What strategies can be employed to improve the solubility and dissolution of this compound?

A: Techniques like particle size reduction via micronization, incorporating solubilizing agents like polysorbate 80, and formulating solid dispersions with lipids like phosphatidylcholine have been explored to enhance the solubility and dissolution rate of this compound. [, , ]

Q10: How does the bioavailability of oral this compound compare to intravenous chloramphenicol succinate?

A: Research indicates that the oral bioavailability of this compound is superior to that of intravenous chloramphenicol succinate. Studies in children showed significantly higher areas under the curve (AUC) for chloramphenicol after oral administration of the palmitate ester compared to intravenous administration of the succinate ester. This difference is attributed to a significant loss of chloramphenicol succinate in urine as the unhydrolyzed form. [, ]

Q11: Does food intake influence the bioavailability of this compound?

A: Studies in cats suggest that food might negatively affect the bioavailability of this compound. The absorption of the drug was particularly poor in fasted cats compared to fed cats, indicating a potential interaction with food. []

Q12: How is chloramphenicol metabolized and excreted?

A: Chloramphenicol is primarily metabolized in the liver, undergoing glucuronidation to form inactive metabolites. These metabolites, along with a small amount of unchanged chloramphenicol, are excreted primarily in urine. [, ]

Q13: What are the common therapeutic uses of this compound?

A: Although chloramphenicol is a broad-spectrum antibiotic, its use is often reserved for serious infections due to its potential for severe side effects. This compound, due to its palatability, is often used in pediatric patients for treating conditions like meningitis caused by susceptible organisms. [, , ]

Q14: Are there alternatives to this compound?

A: Yes, depending on the specific infection, several alternative antibiotics with potentially safer profiles are available. These may include other classes of antibiotics like penicillins, cephalosporins, macrolides, or fluoroquinolones, depending on the susceptibility of the infecting organism. []

Q15: What are the potential toxicities associated with this compound?

A15: While effective, this compound carries a risk of serious side effects. These include:

  • Bone marrow suppression: This can be reversible or irreversible (aplastic anemia), and its occurrence is unpredictable. [, ]
  • Gray baby syndrome: This life-threatening condition can occur in neonates due to their immature metabolic pathways, leading to chloramphenicol accumulation. [, ]

Q16: What analytical techniques are used to quantify this compound in pharmaceutical formulations?

A16: Various methods are employed for the quantitative determination of this compound in pharmaceutical preparations:

  • Spectrophotometry: This involves measuring the absorbance or transmittance of light through a solution containing the drug. [, ]
  • High-performance liquid chromatography (HPLC): This technique separates and quantifies components in a mixture based on their different affinities for a stationary phase and a mobile phase. [, , ]
  • Microbiological assay: This method determines drug activity by measuring its inhibitory effect on a susceptible microorganism. []

Q17: What methods are used to characterize the different polymorphic forms of this compound?

A17: Several techniques are used to identify and differentiate the polymorphic forms of this compound:

  • X-ray powder diffraction (XRPD): This technique analyzes the diffraction pattern produced by X-rays passing through a crystalline sample, providing information about its crystal structure. [, , , , , ]
  • Differential scanning calorimetry (DSC): This method measures the heat flow associated with thermal transitions in a sample, providing information about melting points and other thermodynamic properties of the polymorphs. [, , , , , ]
  • Infrared (IR) spectroscopy: This technique analyzes the absorption of infrared radiation by a sample, providing information about its molecular vibrations and functional groups, which can be used to distinguish different polymorphs. [, , , , ]

Q18: What are the key considerations for ensuring the quality control of this compound during manufacturing?

A18: Maintaining consistent quality of this compound necessitates stringent quality control measures throughout the manufacturing process:

  • Polymorph control: Monitoring and controlling the polymorphic form during manufacturing is crucial to ensure optimal bioavailability and therapeutic efficacy. [, , ]
  • Particle size distribution: Controlling particle size is essential for consistent dissolution rates and bioavailability. [, ]
  • Impurity profiling: Limiting impurities is critical to ensure product safety and efficacy. [, ]
  • Stability testing: Evaluating the stability of formulations under various storage conditions is necessary to determine shelf life and appropriate storage conditions. [, ]

Q19: What are some areas of future research regarding this compound?

A19: Several research avenues remain open for this compound:

  • Novel drug delivery systems: Exploring new drug delivery systems like nanoparticles or liposomes could further enhance bioavailability and potentially reduce dosing frequency. [, ]
  • Targeted delivery: Developing targeted delivery strategies could improve drug concentration at the infection site while minimizing systemic exposure and potential side effects. []
  • Understanding resistance mechanisms: Further research into the mechanisms of bacterial resistance to chloramphenicol can inform strategies to combat resistance and prolong its clinical utility. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。